4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
4-methoxy-1-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-5-2-3-6(12(13)14)7(4-5)16-8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIYUZKPIAIKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Functionalization of the Benzene Ring
Directed Nitration in Poly-Substituted Systems
The nitro group in 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene occupies the position para to the methoxy group, consistent with the directing effects of electron-donating substituents. Nitration of 4-methoxy-2-(trifluoromethoxy)benzene under mixed acid conditions (H₂SO₄/HNO₃) at 0–35°C preferentially yields the para-nitro isomer (90% selectivity). This selectivity arises from the methoxy group’s strong ortho/para-directing influence, overriding the meta-directing tendency of the electron-withdrawing trifluoromethoxy group.
Reaction Conditions:
Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzene
The trifluoromethoxy group at position 2 is introduced via a two-step halogenation-fluorination sequence starting from 2-chloro-4-methoxyanisole.
Radical Chlorination of Anisole
Chlorination of anisole under UV light (λ = 350–400 nm) in 4-chlorobenzotrifluoride with Cl₂ gas (15–20 LPH) and azobisisobutyronitrile (AIBN) as a radical initiator yields 2-chloro-4-methoxyanisole. Para chlorination dominates under these conditions, but ortho selectivity improves with sterically hindered solvents (e.g., dichlorobenzene).
Optimized Parameters:
- Chlorinating Agent: Cl₂ gas (345 g/mol substrate)
- Catalyst: AIBN (5 wt%)
- Solvent: 4-Chlorobenzotrifluoride
- Temperature: 90–100°C
- Reaction Time: 6–8 hours
- Yield: 85–90%
Fluorination with Anhydrous Hydrogen Fluoride (AHF)
The chlorinated intermediate undergoes halogen exchange with AHF in a stainless steel autoclave at 80°C for 4–6 hours, producing 4-methoxy-2-(trifluoromethoxy)benzene.
Key Considerations:
Alternative Pathways via Nucleophilic Aromatic Substitution
Displacement of Activated Fluorine
A complementary route involves substituting a nitro-activated fluorine atom with methoxy. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene reacts with sodium methoxide in dimethylformamide (DMF) at 80°C, yielding the target compound.
Mechanistic Insights:
- Activation: The nitro and trifluoromethoxy groups synergistically activate the ring for nucleophilic attack.
- Solvent Effects: DMF stabilizes the transition state through polar interactions.
- Yield: 68–72% (isolated as yellow crystals)
Comparative Data:
Regiochemical Challenges and Isomer Separation
Nitration of 4-methoxy-2-(trifluoromethoxy)benzene produces minor ortho-nitro (5–8%) and meta-nitro (2–3%) isomers, necessitating chromatographic purification (silica gel, hexane/ethyl acetate 4:1). The para-nitro isomer’s dominance is attributed to steric hindrance between the trifluoromethoxy group and incoming nitronium ion.
Isomer Ratios (GC-MS):
Scalability and Industrial Considerations
The radical chlorination-fluorination route is amenable to kilogram-scale production, as demonstrated by the patent’s example using 150 g anisole to yield 135 g l-nitro-4-trifluoromethoxybenzene. Critical factors for scale-up include:
- Safety: Use of corrosion-resistant reactors (SS 316) for HF reactions.
- Byproduct Management: Neutralization of HCl/HF off-gases with scrubbers.
- Solvent Recovery: Distillation reclaims 95% of 4-chlorobenzotrifluoride.
Scientific Research Applications
4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
- Molecular Formula: C₈H₄F₅NO₃ (Monoisotopic mass: 257.011134).
- Key Differences :
- Difluoromethoxy (-OCHF₂) replaces trifluoromethoxy at position 3.
- Nitro group shifts to position 2.
- Trifluoromethyl (-CF₃) replaces methoxy at position 1.
- The electron-withdrawing trifluoromethyl group enhances aromatic ring deactivation, reducing electrophilic substitution rates compared to the methoxy analog .
1-Bromo-4-(trifluoromethoxy)benzene
- Molecular Formula : C₇H₄BrF₃O (MW: 241.00).
- Key Differences :
- Bromine replaces nitro and methoxy groups.
- Impact :
- Bromine acts as a leaving group, making this compound a key substrate in Pd-catalyzed direct arylations (e.g., coupling with heteroarenes like 2-methylthiophene yields C5-arylated products in >90% efficiency) .
- Lacking electron-withdrawing nitro groups, it exhibits lower polarity and higher volatility (bp: 153–155°C) .
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene
- Molecular Formula : C₁₄H₁₀BrClN₂O₅ (CAS: N/A).
- Key Differences: Bromomethyl (-CH₂Br) and chloro (-Cl) substituents introduce multiple reactive sites. Additional phenoxy linkage increases molecular complexity.
- Impact :
Physicochemical and Reactivity Comparison
Research Findings and Trends
- Electron-Deficient Aromatics: Compounds with -OCF₃ and -NO₂ are increasingly used in OLED materials for their electron-transport properties, though thermal stability remains a challenge .
- Environmental Considerations : Fluorinated analogs (e.g., -OCF₃) face scrutiny due to persistence in ecosystems, driving research into biodegradable substitutes like -OCHF₂ .
Biological Activity
4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (C8H6F3NO3), also known as a nitro-substituted aromatic compound, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular structure is characterized by the presence of a methoxy group, a nitro group, and a trifluoromethoxy group, contributing to its unique chemical reactivity and biological profile. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H6F3NO3 |
| Molecular Weight | 221.135 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in organic solvents |
| Melting Point | [Not specified] |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The nitro group is known to undergo reduction in biological systems, potentially leading to the release of reactive nitrogen species (RNS) that can exert antimicrobial and anticancer effects.
Key Mechanisms:
- Nitro Reduction : The nitro group can be reduced to form hydroxylamine or amine derivatives, which may interact with DNA or proteins.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies suggest that it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli, yielding MIC values of 25 µg/mL and 50 µg/mL respectively. The results indicate promising antibacterial properties suitable for further development into therapeutic agents.
-
Cytotoxicity in Cancer Cells :
- Research involving human breast cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A plausible route is:
Nitration : Introduce the nitro group at the 1-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
Trifluoromethoxy Introduction : Replace a halogen (e.g., bromine) at the 2-position via nucleophilic substitution using silver trifluoromethoxide (AgOCF₃) in anhydrous DMF at 80°C .
Methoxy Group Installation : Protect the 4-position with a methoxy group via Williamson ether synthesis using methyl iodide and K₂CO₃.
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Question: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. Key metrics include bond angles (C-O-CF₃ ≈ 120°) and torsion angles (nitro group coplanarity with the ring) .
- NMR Spectroscopy :
- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z 267 (C₈H₆F₃NO₄) with fragmentation patterns matching substituent loss (e.g., -NO₂, -OCF₃) .
Advanced Question: What factors influence the regioselectivity of electrophilic substitution in derivatives of this compound?
Methodological Answer:
Regioselectivity is governed by:
- Directing Effects : The nitro group (-NO₂) is a strong meta-director, while -OCH₃ is ortho/para-directing. Computational studies (DFT) show electron-withdrawing -OCF₃ increases para-substitution likelihood at the 2-position .
- Steric Hindrance : Bulkier substituents (e.g., -OCF₃) disfavor ortho-substitution. Kinetic vs. thermodynamic control can be assessed via reaction temperature gradients .
Advanced Question: How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the nitro group’s LUMO (-3.5 eV) suggests susceptibility to reduction .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states in SNAr reactions involving -OCF₃ .
Advanced Question: What are the challenges in correlating in vitro biological activity data with structural modifications of this compound?
Methodological Answer:
- Bioisosteric Replacements : Replacing -OCF₃ with -CF₃ reduces metabolic stability (t₁/₂ < 2 hrs in liver microsomes) but increases logP (from 2.1 to 3.4), complicating SAR .
- Contradictory Data : In enzyme inhibition assays (e.g., COX-2), steric effects from -OCF₃ may enhance binding (IC₅₀ = 1.2 μM) but reduce solubility (<0.1 mg/mL in PBS). Use co-solvents (e.g., PEG-400) to mitigate .
Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for trifluoromethoxy-substituted nitrobenzenes?
Methodological Answer:
- Meta-Analysis : Compare ¹⁹F NMR chemical shifts across derivatives. For example, -OCF₃ in this compound (δ -58 ppm) vs. 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene (δ -57 ppm) reveals electronic environment differences .
- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths (e.g., C-F = 1.33 Å vs. 1.35 Å) to identify misassignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
